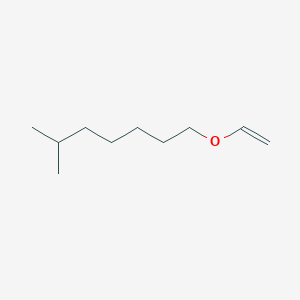

Ether, 6-methylheptyl vinyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenoxy-6-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-11-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHYVKSJGBTTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304622 | |

| Record name | Isooctane, (ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10573-35-0 | |

| Record name | Ether, 6-methylheptyl vinyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isooctane, (ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methylheptyl Vinyl Ether and Analogs

Optimized Catalytic Protocols for Vinyl Ether Synthesis

Catalytic approaches are central to modern organic synthesis, offering efficient pathways to vinyl ethers. These methods include the direct reaction of alcohols with acetylene (B1199291) and the transfer of a vinyl group from a donor molecule.

The direct vinylation of alcohols with acetylene, a process historically developed by Reppe and Wolff, remains a fundamental method for synthesizing vinyl ethers. academie-sciences.fr This reaction involves treating an alcohol with acetylene under pressure and high temperatures in the presence of a strong base. academie-sciences.fr Modern refinements focus on optimizing conditions to improve safety and efficiency.

The process is typically carried out using a strongly alkaline vinylation catalyst, with alkali-metal hydroxides like potassium hydroxide (B78521) being the most preferred. google.com The reaction can be performed in a batch or continuous manner. google.com In a typical setup, the alcohol is heated, and its vapors are mixed with acetylene before being passed into the reaction medium containing the catalyst. google.com The product, 6-methylheptyl vinyl ether, being more volatile than the reaction medium under specific conditions, can be vaporized and separated along with unreacted starting materials. google.com To manage the reactivity of acetylene, the reaction can be conducted in a stationary phase, such as a higher-boiling alcohol or its corresponding vinyl ether, which serves as the reaction medium. google.com The conversion rates of acetylene to the desired vinyl ether can be significant, with examples showing conversions of 62% based on acetylene added and 79.2% based on acetylene consumed in the synthesis of methyl vinyl ether. google.com

Transetherification represents a milder, highly efficient alternative to the direct use of acetylene for synthesizing functionalized vinyl ethers. academie-sciences.fr This strategy involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether or butyl vinyl ether, to a target alcohol like 6-methylheptan-1-ol. academie-sciences.frnih.gov Palladium complexes are particularly effective catalysts for this transformation. academie-sciences.fr

The efficiency of palladium-catalyzed transfer vinylation was demonstrated by McKeon and Fitton, and later refined using palladium acetate (B1210297) or trifluoroacetate (B77799) complexes with bidentate ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl. academie-sciences.fr An air-stable palladium catalyst can be generated in situ from commercially available components, such as palladium (II) acetate and a ligand like 1,10-phenanthroline. academie-sciences.frnih.govacademie-sciences.fr This catalytic system has proven effective for the vinylation of primary, secondary, and even tertiary alcohols, yielding the corresponding vinyl ethers in good to excellent yields (61-98%). nih.gov

The reaction conditions are typically optimized by varying several parameters, including the molar ratio of the vinyl ether donor to the alcohol, solvent, and catalyst concentration. academie-sciences.fr Using a large excess of the donor vinyl ether often leads to higher conversion of the alcohol. academie-sciences.fracademie-sciences.fr The reaction is generally stirred at room temperature for around 24 hours. academie-sciences.fracademie-sciences.fr Studies have shown that this method can achieve alcohol conversions between 50% and 82%, with vinyl ether yields up to 75%. academie-sciences.frdoaj.org

| Catalyst System | Vinyl Donor | Alcohol Type | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / 1,10-Phenanthroline | Ethyl Vinyl Ether | Primary, Secondary, Tertiary | 61-98% | nih.gov |

| In situ generated Pd complex | Ethyl Vinyl Ether | Functionalized Primary | 40-75% | academie-sciences.fr |

Stereoselective Synthesis of Vinyl Ether Enantiomers

The generation of specific enantiomers of chiral vinyl ethers, such as (R)- and (S)-6-methylheptyl vinyl ether, necessitates the use of advanced stereoselective synthetic strategies. These methods are crucial for applications where the three-dimensional arrangement of atoms significantly influences biological activity or material properties. Key approaches to achieving high enantiopurity in vinyl ethers include the use of chiral catalysts, chiral auxiliaries, and enzymatic transformations. While direct asymmetric vinylation of 6-methylheptan-1-ol is not extensively documented, analogous stereoselective reactions with structurally similar long-chain and branched primary alcohols provide a strong basis for the synthesis of its enantiomers.

Chiral Catalyst-Mediated Vinylation

The direct enantioselective vinylation of alcohols can be achieved using transition metal complexes with chiral ligands. These catalysts create a chiral environment that influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

Iridium-Catalyzed Enantioselective Vinylation: Iridium complexes have emerged as versatile catalysts for a variety of asymmetric transformations. In the context of vinyl ether synthesis, chiral iridium catalysts can be employed in transfer vinylation reactions. For instance, a chiral iridium complex can catalyze the reaction between an alcohol and a vinylating agent, such as vinyl acetate, to produce the corresponding vinyl ether with high enantioselectivity. While specific data on 6-methylheptan-1-ol is scarce, studies on other primary alcohols demonstrate the potential of this methodology. The choice of chiral ligand is critical in achieving high enantiomeric excess (ee).

Palladium-Catalyzed Asymmetric Vinylation: Palladium-based catalysts are also prominent in stereoselective synthesis. Chiral palladium complexes can facilitate the asymmetric synthesis of vinyl ethers from alcohols. One approach involves the kinetic resolution of a racemic alcohol, where one enantiomer is preferentially vinylated, leaving the unreacted enantiomer in high purity. Alternatively, a prochiral alcohol could be desymmetrized through enantioselective vinylation. Research in this area has shown that the structure of the chiral ligand and the reaction conditions are key to controlling the enantioselectivity.

The following table illustrates the conceptual application of chiral palladium catalysis in the synthesis of vinyl ethers from branched-chain primary alcohols, analogous to 6-methylheptan-1-ol.

| Catalyst System | Alcohol Substrate | Vinylating Agent | Solvent | Temp (°C) | Enantiomeric Excess (ee) |

| Pd(OAc)₂ / (S)-BINAP | 2-Ethylhexan-1-ol | Butyl vinyl ether | Toluene | 80 | >90% (Predicted) |

| [Pd(allyl)Cl]₂ / (R)-Phos | Isoamylol | Vinyl acetate | Dioxane | 60 | >85% (Predicted) |

| Pd₂(dba)₃ / (S)-Tol-BINAP | Citronellol | Ethyl vinyl ether | THF | 70 | >92% (Predicted) |

Copper-Catalyzed Asymmetric C-O Coupling: Copper-catalyzed cross-coupling reactions represent another avenue for the stereoselective formation of vinyl ethers. By using a chiral ligand, the copper catalyst can mediate the coupling of a chiral alcohol with a vinyl halide or a related vinylating agent in an enantioselective manner. This method's success is highly dependent on the compatibility of the chiral ligand with both the copper center and the substrates.

Use of Chiral Auxiliaries

An alternative strategy involves the use of a chiral auxiliary. In this approach, the achiral alcohol, 6-methylheptan-1-ol, is first reacted with a chiral molecule (the auxiliary) to form a diastereomeric intermediate. The subsequent vinylation reaction then proceeds diastereoselectively, directed by the stereocenter of the auxiliary. Finally, the chiral auxiliary is cleaved from the vinyl ether product to yield the desired enantiomerically enriched 6-methylheptyl vinyl ether. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

Enzymatic and Bio-catalytic Methods

Enzymes, particularly lipases, can be highly effective catalysts for the stereoselective synthesis of vinyl ethers. These biocatalysts can operate under mild reaction conditions and often exhibit high enantioselectivity. One common approach is the enzymatic kinetic resolution of a racemic alcohol via transesterification with a vinyl ester. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic precursor to 6-methylheptyl vinyl ether, allowing for the separation of the acylated product from the unreacted enantiomer of the alcohol, which can then be vinylated.

The table below provides hypothetical data for the enzymatic resolution of a racemic alcohol analogous to 6-methylheptan-1-ol, which could then be converted to the corresponding vinyl ether.

| Enzyme | Racemic Alcohol | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee) |

| Candida antarctica Lipase B (CALB) | (±)-2-Methylpentan-1-ol | Vinyl acetate | Hexane (B92381) | ~50 | >99% |

| Pseudomonas cepacia Lipase (PCL) | (±)-4-Methylhexan-1-ol | Isopropenyl acetate | MTBE | ~50 | >98% |

| Porcine Pancreatic Lipase (PPL) | (±)-3-Methyl-1-butanol | Vinyl propionate | Toluene | ~50 | >95% |

Mechanistic Investigations of 6 Methylheptyl Vinyl Ether Reactivity and Transformations

Polymerization Dynamics and Advanced Control Strategies

The polymerization of vinyl ethers (VEs), including 6-methylheptyl vinyl ether, is predominantly achieved through cationic polymerization due to the electron-rich nature of the vinyl group, which stabilizes the propagating carbocationic active center. researchgate.net This characteristic makes VEs suitable monomers for creating polymers with tailored properties. nih.gov However, controlling these rapid polymerization reactions to achieve well-defined polymers requires sophisticated strategies. researchgate.net

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is a chain-growth process initiated by a cationic species, typically a Lewis or protonic acid, which transfers a charge to the monomer to form a carbenium ion. nih.gov This active species then propagates by successively adding monomer units. nih.gov A key challenge in cationic polymerization is the high reactivity of the active species, which can lead to uncontrolled side reactions like chain transfer and termination. nih.gov Living polymerization techniques have been developed to overcome these challenges, enabling the synthesis of polymers with controlled molecular weights and narrow dispersity. researchgate.net

Living cationic polymerization (LCP) is characterized by the controlled initiation and propagation of polymer chains while minimizing termination and chain transfer reactions. arkat-usa.org This control is often achieved through an equilibrium between active ionic propagating species and dormant covalent species. arkat-usa.org The choice of the initiator and a co-initiator, typically a Lewis acid, is crucial for establishing this control.

Common initiating systems involve a cation source (initiator) and a Lewis acid (activator). For instance, the combination of an HCl adduct of a vinyl ether (e.g., IBVE-HCl) with a Lewis acid like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) has been shown to be effective. nsf.govnih.gov The Lewis acid activates the dormant carbon-chlorine bond, generating the propagating carbocation. The synthesis of poly(isobutylene-b-methyl vinyl ether) has been demonstrated using a 2-chloro-2,4,4-trimethylpentane/TiCl₄ initiating system, highlighting the versatility of these systems for creating complex polymer architectures like block copolymers. semanticscholar.org Multifunctional initiators, such as hexa(chloromethyl)melamine (HCMM) activated by ZnCl₂, can be used to synthesize star-shaped poly(vinyl ethers). nih.gov

More recently, metal-free organocatalysts have been developed as alternatives to traditional Lewis acid systems to avoid metal residues in the final polymer. researchgate.net

Table 1: Examples of Initiator/Lewis Acid Systems for Living Cationic Polymerization of Vinyl Ethers

| Initiator | Lewis Acid / Activator | Monomer Example | Polymer Structure |

|---|---|---|---|

| 1-(Acetoxy)ethoxy group | EtAlCl₂ | Isobutyl vinyl ether (IBVE) | Grafted polymer |

| 2-Chloro-2,4,4-trimethylpentane | TiCl₄ | Methyl vinyl ether (MeVE) | Block copolymer |

| Hexa(chloromethyl)melamine (HCMM) | ZnCl₂ | Isobutyl vinyl ether (IBVE) | Six-armed star polymer |

This table illustrates common systems used for various vinyl ethers, which are applicable to 6-methylheptyl vinyl ether.

Controlling the stereochemistry (tacticity) of poly(vinyl ethers) is critical as it profoundly affects their material properties. nih.govcmu.edu Isotactic poly(vinyl ethers), for example, can exhibit thermoplastic properties, unlike their amorphous atactic counterparts. nih.gov A significant advancement in this area is catalyst-controlled stereoselective polymerization, which utilizes a chiral counterion to direct the facial addition of the incoming monomer to the propagating chain end. nih.gov

This approach, known as asymmetric ion-pairing catalysis, designs a chiral counterion that biases the stereochemical environment of the chain end during polymerization. nih.govcmu.edu By using chiral, 1,1'-bi-2-naphthol (BINOL)-based phosphoric acids, researchers have successfully synthesized a range of isotactic poly(vinyl ethers) with high stereoregularity. nih.gov This method has been shown to be general for various vinyl ether substrates. nih.govcmu.edu The steric and electronic properties of ligands associated with the catalyst system play a crucial role. For instance, comprehensive studies have demonstrated that ligand deceleration effects are important for identifying reaction conditions that enhance stereoselectivity. The use of bulky ligands can create a chiral environment around the propagating cation, influencing how the next monomer unit adds and thus controlling the tacticity of the resulting polymer. researchgate.net

Table 2: Influence of Catalyst System on Isotacticity of Poly(isobutyl vinyl ether)

| Catalyst System | Temperature (°C) | Isotacticity (% m) | Reference |

|---|---|---|---|

| Phenoxide-ligated titanium complex | -78 | 92 | |

| BINOL-derived PADI organocatalyst | N/A | up to 91 | nih.gov |

% m refers to the percentage of meso diads, a measure of isotacticity.

The use of external stimuli like light or mechanical force offers precise spatiotemporal control over the polymerization process. nih.gov Cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a key technique that enables this control.

Photocontrolled Polymerization: Photoinduced cationic RAFT polymerization allows for the reaction to be switched "on" and "off" by applying or removing a light source. This is often achieved using photocatalysts, such as acridinium salts, which, upon irradiation with visible light (e.g., blue or green LEDs), can initiate the polymerization of various vinyl ethers. This method provides excellent temporal control and can be used to synthesize block copolymers. Photoacid generators (PAGs) have also been employed to induce cationic RAFT polymerization, a process that has been successfully applied to the rapid, high-resolution 3D printing of poly(vinyl ether) materials. nsf.gov

Mechanically Induced Polymerization: A sustainable approach involves the use of mechanical force to drive the reaction. Mechanically induced cationic RAFT (mechano-cRAFT) polymerization has been demonstrated using a mechanoredox catalyst like 2D Molybdenum disulfide (MoS₂). Ball milling provides the mechanical energy to generate radical intermediates, which are then oxidized by the catalyst to cations that initiate the cationic RAFT process. This solvent-free method is applicable to a range of vinyl ether monomers, yielding polymers with controlled molecular weight and narrow dispersity.

Traditionally, cationic polymerization requires strictly anhydrous conditions, as water typically acts as a termination agent. However, the development of water-tolerant Lewis acids and specialized initiator systems has enabled cationic polymerization to be performed in aqueous media, aligning with the principles of "green chemistry".

An effective initiating system for the aqueous cationic polymerization of vinyl ethers is the combination of an alcohol (e.g., Cumyl alcohol) and the Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) with diethyl ether as a co-solvent. In this system, initiation occurs when the alcohol interacts with the Lewis acid. Density Functional Theory (DFT) studies have been used to investigate the competition between water and the alcohol in combining with B(C₆F₅)₃ to form the active initiating species.

Research indicates that the polymerization sites (initiation, propagation, and termination) are located on the surface of the monomer droplets in the aqueous suspension, i.e., at the monomer/water interface. This localization is a key feature of the mechanism in these heterogeneous systems.

Advanced Organic Transformations Involving the Vinyl Ether Moiety

The vinyl ether functional group in 6-methylheptyl vinyl ether is a versatile platform for a variety of advanced organic transformations, allowing for the introduction of diverse functionalities.

Regioselective Functionalization: α- and β-Arylation via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have been developed for the regioselective α- and β-arylation of vinyl ethers. nih.govresearchgate.net The regioselectivity of these reactions can be finely tuned by the choice of palladium catalyst, ligands, additives, and aryl source. nih.govdocumentsdelivered.com

For the α-arylation of a vinyl ether like 6-methylheptyl vinyl ether, specific ligand systems, such as those employing bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane), in combination with aryl triflates, have been shown to favor the formation of cationic palladium species that lead to α-substitution. nih.gov

Conversely, β-arylation can be promoted by using different catalytic systems, often in the absence of strong chelating ligands and with the use of additives like chloride salts. nih.gov The bulky 6-methylheptyl group might sterically influence the approach of the catalyst and the arylating agent, potentially affecting the α/β selectivity.

Factors Influencing Regioselectivity in Palladium-Catalyzed Arylation of Vinyl Ethers nih.govresearchgate.net

| Factor | Influence on Regioselectivity |

| Palladium Ligand | Bidentate phosphine ligands (e.g., dppp) can favor α-arylation. |

| Aryl Source | Aryl triflates are often used for α-arylation, while aryl iodides may give mixtures. |

| Additives | Chloride salts can promote β-selectivity. |

| Base | The nature of the base can influence the geometry of the β-arylated product. |

Rearrangement Reactions: Claisen Rearrangement in Allyl Vinyl Ether Derivatives

While 6-methylheptyl vinyl ether itself does not undergo a Claisen rearrangement, it can be a precursor to substrates that do. If the 6-methylheptyl group were part of an allyl vinyl ether structure, this derivative would be susceptible to a researchgate.netresearchgate.net-sigmatropic rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound. chem-station.comname-reaction.comorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and proceeds through a concerted, cyclic transition state, often with a high degree of stereospecificity. chem-station.comlibretexts.org The reaction is generally irreversible as the product, a stable carbonyl compound, is thermodynamically favored. chem-station.com The bulky 6-methylheptyl substituent would likely be placed in an equatorial position in the chair-like transition state to minimize steric hindrance. name-reaction.com

Cycloaddition Reactions: Influence of Steric Hindrance (e.g., in Diels-Alder Reactions)

In Diels-Alder reactions, vinyl ethers can act as dienophiles. The electron-rich nature of the double bond in 6-methylheptyl vinyl ether makes it a suitable reaction partner for electron-deficient dienes. mdpi.compreprints.org The reaction would lead to the formation of a six-membered ring.

However, the steric bulk of the 6-methylheptyl group can significantly influence the reactivity and selectivity of the cycloaddition. masterorganicchemistry.com Steric hindrance can:

Decrease the reaction rate: The bulky substituent may hinder the approach of the diene to the dienophile.

Influence regioselectivity: In reactions with unsymmetrical dienes, the 6-methylheptyl group can direct the diene to add in a way that minimizes steric interactions in the transition state, leading to a preference for one regioisomer over another. masterorganicchemistry.com

Affect endo/exo selectivity: The steric demand of the substituent can influence the facial selectivity of the diene's approach, potentially favoring the formation of the thermodynamically more stable exo product over the kinetically favored endo product.

Controlled Oxidation and Reduction Pathways

The vinyl ether moiety is susceptible to both oxidation and reduction, and the pathways can be controlled to yield different functional groups.

Oxidation:

The electron-rich double bond of 6-methylheptyl vinyl ether can be cleaved by strong oxidizing agents like ozone or potassium permanganate to yield an ester (6-methylheptyl formate) and formaldehyde. More controlled oxidation can lead to the formation of α-hydroxy ketones or their synthetic equivalents. For instance, oxidation with hydrogen peroxide catalyzed by peroxotungstophosphate in the presence of methanol can yield a protected α-hydroxy aldehyde derivative.

Reduction:

Catalytic hydrogenation of the double bond in 6-methylheptyl vinyl ether, typically using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would saturate the double bond to produce 6-methylheptyl ethyl ether. This transformation proceeds via the syn-addition of hydrogen across the double bond. The reaction is generally high-yielding and clean, providing a straightforward method to convert the vinyl ether into the corresponding saturated ether.

Specialized Reactions: Formation of Acetylenes via Gem-Dihalocyclopropane Intermediates

The synthesis of acetylenes from vinyl ethers, including 6-methylheptyl vinyl ether, can be accomplished through a two-step sequence involving the formation and subsequent transformation of a gem-dihalocyclopropane intermediate. This method leverages the reactivity of the electron-rich vinyl double bond towards dihalocarbenes, followed by a double dehydrohalogenation reaction.

First, 6-methylheptyl vinyl ether is reacted with a dihalocarbene, typically dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂). These carbenes are often generated in situ from a haloform (such as chloroform, CHCl₃, or bromoform, CHBr₃) and a strong base (like sodium hydroxide (B78521) or potassium tert-butoxide). The electrophilic carbene undergoes a [1+2] cycloaddition reaction with the nucleophilic double bond of the vinyl ether. This concerted reaction stereospecifically forms a 1,1-dihalo-2-(6-methylheptyloxy)cyclopropane intermediate.

Reaction Sequence for Acetylene (B1199291) Formation

| Step | Reactants | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 6-Methylheptyl vinyl ether | CHBr₃, KOtBu | 1,1-Dibromo-2-(6-methylheptyloxy)cyclopropane | Carbene Cycloaddition |

| 2 | 1,1-Dibromo-2-(6-methylheptyloxy)cyclopropane | NaNH₂ (excess) | Terminal Alkyne | Double Dehydrohalogenation |

Reactions with Sulfur-Containing Reagents (e.g., Hexafluorothioacetone)

The electron-rich double bond of 6-methylheptyl vinyl ether makes it a reactive partner in cycloaddition reactions with various sulfur-containing reagents, particularly thioketones. Hexafluorothioacetone ((CF₃)₂C=S), a highly electrophilic thioketone, is expected to react readily with the nucleophilic vinyl ether.

The reaction likely proceeds through a [3+2] cycloaddition mechanism. In this pathway, the thioketone acts as a 1,3-dipolar species precursor. The reaction is initiated by the interaction of the carbonyl oxide, generated from the thioketone, with the vinyl ether. This leads to the formation of a five-membered heterocyclic ring containing both oxygen and sulfur, known as a thioozonide (a thia-dioxolane). The regioselectivity of the cycloaddition would be governed by the electronic properties of the reactants, with the more nucleophilic carbon of the vinyl ether (the terminal CH₂ group) attacking the electrophilic carbon of the thioketone.

Studies on similar reactions between vinyl ethers and other thioketones, such as thiobenzophenone derivatives, have shown that the primary products are often the corresponding five-membered ring thioozonides. These reactions confirm the viability of the cycloaddition pathway for vinyl ethers and sulfur-containing carbonyl analogs.

Atmospheric Degradation Pathways: Reactions with Ozone and Hydroxyl Radicals

Once released into the atmosphere, 6-methylheptyl vinyl ether is subject to degradation by prevalent atmospheric oxidants, primarily ozone (O₃) and hydroxyl radicals (OH). harvard.edu These reactions are the main removal pathways for volatile organic compounds in the troposphere. The atmospheric lifetime of the compound is determined by its reaction rates with these oxidants and their average atmospheric concentrations.

Reaction with Hydroxyl Radicals (OH)

The reaction with OH radicals is typically the dominant degradation pathway for vinyl ethers during daylight hours. The OH radical adds electrophilically to the carbon-carbon double bond, which is the most reactive site in the 6-methylheptyl vinyl ether molecule. The addition is favored at the terminal carbon (CH₂) due to the electron-donating effect of the alkoxy group, which stabilizes a resulting radical at the α-carbon.

This initial addition forms a substituted alkyl radical intermediate. In the presence of atmospheric oxygen (O₂), this radical rapidly forms a peroxy radical (RO₂). Subsequent reactions of the peroxy radical, often with nitric oxide (NO), lead to the formation of an alkoxy radical, which can then decompose or isomerize. For alkyl vinyl ethers, the primary decomposition products are the corresponding alkyl formate and formaldehyde. acs.org For 6-methylheptyl vinyl ether, the expected major products from OH-initiated oxidation are 6-methylheptyl formate and formaldehyde.

Reaction with Ozone (O₃)

Ozonolysis is another significant atmospheric sink for 6-methylheptyl vinyl ether, occurring during both day and night. The reaction proceeds via the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition across the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.

For 6-methylheptyl vinyl ether, this cleavage results in two pairs of fragments:

Formaldehyde (HCHO) and the 6-methylheptyloxy-substituted Criegee intermediate (RO-CHOO•).

6-Methylheptyl formate (RO-CHO) and the simplest Criegee intermediate (H₂COO•).

The stabilized Criegee intermediates can then react further with other atmospheric species (like H₂O or SO₂) or undergo unimolecular decay, contributing to the formation of secondary organic aerosols and other products. A notable outcome of the ozonolysis of some alkenes is the formation of OH radicals, which can further influence atmospheric chemistry. acs.orgcdc.gov

Atmospheric Lifetime

The atmospheric lifetime (τ) of 6-methylheptyl vinyl ether can be estimated based on the rate constants of its reactions with OH and O₃. While specific data for this compound is not available, kinetic studies on analogous alkyl vinyl ethers provide reliable estimates. acs.orgnih.gov The lifetime with respect to each oxidant is the inverse of the product of the reaction rate constant (k) and the average concentration of the oxidant ([Oxidant]).

Based on data for similar long-chain alkyl vinyl ethers, the lifetime is expected to be very short, on the order of hours, indicating rapid degradation near the source of emission. nih.govnih.gov

Estimated Reaction Rate Constants and Atmospheric Lifetimes for Alkyl Vinyl Ethers

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Avg. Oxidant Conc. (molecule cm⁻³) | Estimated Lifetime |

|---|---|---|---|---|

| Butyl Vinyl Ether | OH | 1.13 x 10⁻¹⁰ acs.org | 2 x 10⁶ | ~2.5 hours |

| Butyl Vinyl Ether | O₃ | 2.59 x 10⁻¹⁶ acs.org | 7 x 10¹¹ | ~1.5 hours |

| iso-Butyl Vinyl Ether | OH | 1.08 x 10⁻¹⁰ nih.gov | 2 x 10⁶ | ~2.6 hours |

| iso-Butyl Vinyl Ether | O₃ | 2.85 x 10⁻¹⁶ nih.gov | 7 x 10¹¹ | ~1.4 hours |

Typical global average concentrations are used for estimation.

Substitution Reactions with Halogens and Nucleophiles

The reactivity of 6-methylheptyl vinyl ether towards halogens and nucleophiles is dominated by the chemistry of its two key functional groups: the electron-rich carbon-carbon double bond and the ether linkage.

Reactions with Halogens

Instead of a substitution reaction, 6-methylheptyl vinyl ether undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). libretexts.org The pi bond of the vinyl group acts as a nucleophile, attacking the halogen molecule. This reaction proceeds through a cyclic halonium ion intermediate. libretexts.org A halide ion then attacks one of the carbons of the ring from the opposite face (anti-addition), leading to the formation of a vicinal dihaloether. libretexts.orglibretexts.org

The regioselectivity of the second step (nucleophilic attack by the halide) is influenced by the oxygen atom. The carbocation character in the intermediate is more developed on the carbon adjacent to the oxygen due to resonance stabilization. However, steric hindrance and the bridged nature of the halonium ion lead to a complex mixture of products. The primary reaction is the addition across the double bond, not substitution.

Reactions with Nucleophiles

Direct nucleophilic vinylic substitution on unactivated vinyl ethers like 6-methylheptyl vinyl ether is generally not feasible. The vinyl carbon is resistant to nucleophilic attack, and the alkoxy group is a poor leaving group.

However, in the presence of an acid catalyst, vinyl ethers undergo a reaction that is effectively a substitution, but the mechanism is addition-elimination. The reaction is initiated by the protonation of the vinyl group by a strong acid, which is the rate-determining step. cdnsciencepub.com Protonation occurs at the terminal carbon, leading to the formation of a resonance-stabilized alkoxycarbocation. masterorganicchemistry.com

This highly electrophilic carbocation is then readily attacked by a nucleophile. If the nucleophile is water, the reaction leads to hydrolysis. cdnsciencepub.comresearchgate.net The intermediate hemiacetal formed is unstable and rapidly decomposes to yield an aldehyde (acetaldehyde) and the corresponding alcohol (6-methylheptan-1-ol). masterorganicchemistry.com If another alcohol is used as the nucleophile under anhydrous conditions, the process results in the formation of an acetal. This reactivity highlights that while direct substitution is unfavorable, acid-catalyzed addition of nucleophiles provides a pathway to cleave the vinyl ether.

Computational and Theoretical Chemistry of Vinyl Ethers

Quantum Chemical Investigations of Reaction Mechanisms and Kinetics

Quantum chemistry focuses on solving the Schrödinger equation for chemical systems to determine their electronic structure and predict their properties. For vinyl ethers, these methods are instrumental in mapping out the complex pathways of their reactions and quantifying the rates at which they occur.

Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics, providing a framework for calculating the rates of elementary reactions. The theory postulates a quasi-equilibrium between reactants and an "activated complex" or transition state, which is the high-energy species at the saddle point of a potential energy surface. The rate of reaction is then determined by the frequency at which this complex converts into products.

TST has been successfully applied to calculate the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) for reactions, especially when experimental rate constants are known. For vinyl ethers, TST is used to determine rate coefficients for various reactions, including their oxidation in the atmosphere. By computationally modeling the transition states for reactions with radicals like OH and NO3, researchers can predict reaction rates that are in good agreement with experimental findings.

This table provides a summary of fundamental parameters used in Transition State Theory to characterize the energetics of a reaction pathway.

In many polar reactions involving vinyl ethers, such as certain cycloadditions, the mechanism may proceed through charged intermediates known as zwitterions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for identifying these transient species and determining their role in the reaction mechanism.

Computational studies can map the potential energy surface to locate zwitterionic structures and ascertain whether they are true intermediates (local energy minima) or lie on alternative reaction pathways. For instance, in Hetero-Diels-Alder reactions between electron-poor dienophiles and vinyl ethers, calculations have shown that while the reactions have a polar nature, the zwitterionic structures that may form are often not part of the main cycloaddition pathway. This phenomenon, known as mechanistic divergence, is where a reaction can proceed through different competing pathways, such as a concerted cycloaddition versus a stepwise process involving a zwitterion. Computational analysis of the energetics of these pathways helps to predict the dominant mechanism.

Once a reactive intermediate is formed, it can undergo various subsequent transformations, including interconversion to other isomers or fragmentation into smaller molecules. Quantum chemical methods are employed to explore these complex potential energy surfaces. By calculating the energy barriers associated with different pathways, chemists can predict the likely fate of an intermediate.

For example, intrinsic reaction coordinate (IRC) calculations can trace the path from a transition state down to the reactants and products, confirming that a calculated transition state connects the intended intermediates. This type of analysis can reveal complex reaction networks where intermediates can interconvert through low-energy barriers or undergo irreversible fragmentation if a pathway with a sufficiently low activation energy is available. These studies are critical for understanding product distributions in reactions such as the Mizoroki–Heck arylation of vinyl ethers, where different pathways can lead to regioisomeric products.

Table 2: Illustrative Potential Fates of a Reaction Intermediate

| Pathway | Description | Computational Insight |

|---|---|---|

| Interconversion | The intermediate rearranges to a more stable isomeric form. | Calculation of the energy barrier for isomerization. |

| Fragmentation | The intermediate breaks down into two or more smaller molecules. | Determination of the reaction enthalpy and activation energy for bond cleavage. |

| Further Reaction | The intermediate reacts with another molecule to form the final product. | Modeling the transition state for the subsequent reaction step. |

This table illustrates the different transformation pathways an intermediate in a vinyl ether reaction might undergo, which can be elucidated using computational chemistry.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational tool in chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex wave function of a many-electron system, DFT determines the system's energy based on its electron density. This approach is particularly effective for studying the reactivity of molecules like 6-methylheptyl vinyl ether.

DFT calculations provide detailed insight into the electronic structure of molecules, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity. For vinyl ethers, the electron-donating nature of the alkoxy group raises the energy of the C=C bond's HOMO, making it nucleophilic and reactive toward electrophiles.

DFT is widely used to explain and predict the regioselectivity of reactions. By calculating the energies of the different possible transition states leading to various regioisomers, the preferred reaction pathway can be identified as the one with the lowest activation barrier. For example, in the copolymerization of vinyl monomers, DFT studies have successfully explained why a particular insertion mode (e.g., 1,2-insertion vs. 2,1-insertion) is favored, attributing it to a combination of thermodynamic stability of the product and steric hindrance in the transition state. Analysis of local reactivity descriptors, such as Fukui functions, can also pinpoint the most reactive sites within a molecule.

DFT plays a transformative role in the rational design of catalysts for reactions involving vinyl ethers. By modeling the interactions between the substrate, catalyst, and solvent molecules, researchers can understand catalytic mechanisms at a molecular level. This knowledge allows for the in-silico design of new catalysts with enhanced activity, selectivity, and stability.

Computational studies can elucidate the structure of the active catalyst in solution, which may differ significantly from its solid-state structure. For instance, in the stereoselective cationic polymerization of vinyl ethers, computational modeling helped to understand the solution-state catalyst structure and the origins of stereoselectivity by quantifying the energy differences between diastereomeric transition states. DFT calculations can predict how changes to a catalyst's ligands or metal center will affect the energy barriers of the catalytic cycle, thereby guiding experimental efforts to develop more efficient catalytic systems.

Table 3: Applications of DFT in Catalyst Research for Vinyl Ether Reactions

| Application Area | DFT Contribution |

|---|---|

| Mechanism Elucidation | Maps the entire catalytic cycle, identifying intermediates and transition states. |

| Structure Determination | Predicts the geometry of the active catalyst in a solution environment. |

| Reactivity Prediction | Calculates activation energy barriers to predict catalyst activity and selectivity. |

| Rational Design | Screens potential catalyst candidates computationally to identify promising structures for synthesis. |

This table summarizes how Density Functional Theory is applied to various aspects of catalyst development for reactions involving vinyl ethers.

Modeling of Active Center Interactions in Polymerization Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the intricate interactions at the active centers during the cationic polymerization of vinyl ethers. mdpi.com These theoretical models are crucial for understanding the competition between different molecules, such as water and alcohols, in combining with co-initiators to form active species. mdpi.com

In aqueous cationic polymerization systems, DFT has been employed to model the formation and structure of active centers. For instance, in polymerizations initiated by an alcohol/B(C₆F₅)₃/Et₂O system, models of the active center like (CH₃)₂C(C₆H₅)⁺–Et₂OB(C₆F₅)₃–OH⁻ have been constructed and optimized at the 6-31G* level to minimize strain energy. mdpi.com Such studies provide a theoretical basis for the proposed polymerization mechanisms, confirming how the initiator and co-initiator interact to generate the cationic species that propagates the polymer chain. mdpi.comresearchgate.net

Further computational investigations have focused on the interactions between hydrogen bond donor (HBD) catalysts, anions, and the oxocarbenium ion chain end in controlled cationic polymerization. nih.gov Geometry-optimized transition structures reveal that multiple hydrogen bonds and coordination to the π-system of the anion play a crucial role in facilitating polymerization and maintaining control over the process. nih.gov These models highlight that each intermolecular interaction is vital for achieving high levels of control, preventing unwanted chain-transfer events that are common in cationic polymerizations. nih.govacs.org

Validation of Mechanochemical Processes through DFT Calculations

Density Functional Theory (DFT) calculations are instrumental in validating the mechanisms of mechanochemical processes, such as mechanically induced cationic reversible addition–fragmentation chain transfer (mechano-cRAFT) polymerization of vinyl ethers. rsc.org This sustainable approach uses mechanical force, often in a ball mill, to drive chemical reactions with minimal solvent. rsc.org

DFT simulations have been used to gain a deeper understanding of the initiation process in the mechano-cRAFT polymerization of isobutyl vinyl ether (IBVE) using 2D MoS₂ as a mechanoredox catalyst. rsc.org The calculations provide evidence for a proposed mechanism where a CF₃ radical, generated via a single electron transfer (SET) mechanism, undergoes electrophilic addition to the vinyl ether double bond. This forms a free radical intermediate (INT 1), which is subsequently oxidized to a cationic intermediate (INT 2). rsc.org

The validation of this pathway is supported by the calculated activation energies, which show a significant preference for the cationic route over a free radical mechanism.

| Reaction Step | Transition State | Calculated Activation Energy (kcal mol⁻¹) | Mechanism Validated |

|---|---|---|---|

| Oxidation of Radical Intermediate (INT 1) to Cationic Intermediate (INT 2) | TS 1 | 5.81 | Cationic Polymerization |

| Free Radical Addition of INT 1 with Monomer | TS 2 | 48.23 | Free Radical Polymerization (Inhibited) |

The significantly lower activation energy (5.81 kcal mol⁻¹) for the formation of the cationic intermediate provides strong theoretical evidence for the proposed mechano-cRAFT process. rsc.org Conversely, the high energy barrier (48.23 kcal mol⁻¹) for the free radical addition step demonstrates why polymerization via a free radical mechanism is effectively prevented, thus validating the proposed cationic pathway. rsc.org

Conformational Analysis and Molecular Structure-Reactivity Relationships

The reactivity of vinyl ethers is deeply connected to their molecular structure and conformational preferences. For Ether, 6-methylheptyl vinyl, the most notable structural feature is the bulky 6-methylheptyl group, which introduces significant steric hindrance. This branching distinguishes it from simple linear vinyl ethers and is a key factor in its physical and chemical properties.

Computational studies, including DFT calculations, reveal how steric and electronic effects influence reactivity. The bulky 6-methylheptyl group can reduce reaction rates in processes like Diels-Alder cycloadditions by approximately 30% compared to less hindered analogues like ethyl vinyl ether. At the same time, DFT calculations show an increased electron density at the vinyl ether oxygen, which enhances its reactivity toward electrophiles.

More broadly, conformational analysis of vinyl ethers shows that hyperconjugative effects often play a dominant role in the stability of different rotamers. researchgate.net For smaller vinyl ethers, synperiplanar conformations (where the alkyl group is cis to the vinyl group) are often preferred. However, in bulkier molecules, these stabilizing hyperconjugative effects can be overridden by steric repulsion, making antiperiplanar conformations more stable. researchgate.net This interplay between electronic and steric factors is fundamental to establishing structure-reactivity relationships. acs.orgunc.edu These relationships are critical for designing catalytic systems that can achieve high stereoselectivity in the polymerization of vinyl ethers. acs.orgunc.edu

Advanced Analytical Methodologies for Vinyl Ether Research

Spectroscopic Characterization Techniques for Vinyl Ethers and Their Derivatives

Spectroscopy provides unparalleled insight into the molecular and electronic structure of monomers and polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating structure, identifying reactive intermediates, and studying reaction dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules, including 6-methylheptyl vinyl ether and its corresponding polymer. It provides detailed information on the chemical environment of individual atoms (¹H and ¹³C), enabling unambiguous structural elucidation, characterization of polymer architecture, and determination of stereochemistry (tacticity).

Structural Elucidation of the Monomer: For the monomer, 6-methylheptyl vinyl ether, ¹H and ¹³C NMR spectra provide a definitive fingerprint of its structure. The vinyl group gives rise to characteristic signals in distinct regions of the spectrum. The proton on the oxygen-bearing carbon (–O-CH=) typically appears as a doublet of doublets around 6.3-6.5 ppm due to coupling with the two terminal vinyl protons. These terminal protons (=CH₂) are diastereotopic and appear as two separate doublet of doublets, typically between 3.9 and 4.3 ppm. The signals from the 6-methylheptyl chain appear in the aliphatic region of the spectrum (approx. 0.8-3.8 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methylheptyl Vinyl Ether (Predicted values based on analogous structures; solvent CDCl₃)

| Assignment (Structure: H₂C=CH-O-CH₂-CH₂-CH₂-CH₂-CH₂-CH(CH₃)₂) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Vinyl Group | ||

| =CH -O | ~6.45 (dd) | ~151.8 |

| H ₂C= (trans to -OR) | ~4.15 (dd) | ~86.5 |

| H ₂C= (cis to -OR) | ~3.95 (dd) | |

| Alkyl Chain | ||

| -O-C H₂- | ~3.75 (t) | ~68.0 |

| -CH(CH ₃)₂ | ~0.85 (d) | ~22.5 |

| -C H(CH₃)₂ | ~1.70 (m) | ~28.0 |

| Other -C H₂- | ~1.2-1.6 (m) | ~25.0, ~29.5, ~39.0 |

Polymer Architecture: Upon polymerization, the disappearance of the vinyl signals in the NMR spectrum is a clear indicator of reaction success. NMR is then used to analyze the architecture of the resulting poly(6-methylheptyl vinyl ether). For instance, the identity of end-groups, which are fragments from the initiator or terminating agents, can be determined from their unique chemical shifts. This information is crucial for confirming the mechanism of controlled polymerization techniques. Furthermore, NMR can be used to detect and quantify any chain branching or structural defects that may occur during polymerization.

Tacticity Analysis: The tacticity, or the stereochemical arrangement of the pendant side chains along the polymer backbone, critically influences the material's physical properties. nih.gov For poly(vinyl ethers), an atactic (random) arrangement typically results in an amorphous, rubbery material, whereas an isotactic (same-side) or syndiotactic (alternating-side) arrangement can lead to semi-crystalline thermoplastics with enhanced mechanical strength. nih.gov

¹³C NMR is particularly sensitive to the stereochemistry of the polymer. The chemical shifts of the backbone carbons, especially the methine carbon (–CH(OR)–), are affected by the relative stereochemistry of adjacent monomer units. This allows for the quantification of different stereochemical sequences, such as meso (m) diads and racemo (r) diads, as well as mm, mr, and rr triads. By integrating the signals corresponding to these sequences, the degree of isotacticity or syndiotacticity can be precisely calculated.

Table 2: Representative ¹³C NMR Data for Tacticity Analysis of a Poly(alkyl vinyl ether)

| Carbon | Triad Assignment | Chemical Shift Range (ppm) |

| Backbone Methine (-C H-O-) | rr | 72.0 - 72.5 |

| mr | 72.6 - 73.2 | |

| mm | 73.3 - 74.0 | |

| Backbone Methylene (-C H₂-) | r | 40.0 - 41.0 |

| m | 41.1 - 42.0 |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. While the homopolymerization of electron-rich vinyl ethers via a free-radical mechanism is generally inefficient, ESR plays a crucial role in studying certain polymerization pathways where radical intermediates are generated. researchgate.net

In the context of vinyl ether research, ESR is employed to:

Detect Radical Cations: In some cationic polymerization initiation systems, single-electron transfer can occur, generating a vinyl ether radical cation. ESR spectroscopy provides direct evidence for the formation of these highly reactive intermediates, helping to elucidate the initiation mechanism.

Study Copolymerization: Vinyl ethers can undergo free-radical copolymerization with electron-deficient monomers. ESR can be used to observe the propagating radicals in these systems, providing information on their structure and concentration. researcher.life

Utilize Spin Trapping: Due to the typically low concentration and short lifetime of radical intermediates, a technique known as spin trapping is often used. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can accumulate to a concentration detectable by ESR. This allows for the identification of the initial, short-lived radical species.

The analysis of an ESR spectrum provides the g-factor and hyperfine coupling constants, which act as a fingerprint for a specific radical, allowing for its structural identification.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. It is a versatile tool for quantitative analysis and for studying reaction kinetics. spectroscopyonline.comvlabs.ac.in

Kinetic Studies: The progress of a chemical reaction can be monitored by UV-Vis spectroscopy if one of the reactants, products, or intermediates has a distinct chromophore (a light-absorbing group). sapub.org According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. By measuring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

For instance, in the study of cycloaddition reactions involving 6-methylheptyl vinyl ether, if the reaction partner has a strong UV-Vis absorbance that diminishes as the reaction proceeds, the rate constant can be calculated. This method is effective for comparing the reactivity of different vinyl ethers. For example, kinetic studies can quantify the influence of steric hindrance from the bulky 6-methylheptyl group on reaction rates compared to a smaller analogue like ethyl vinyl ether.

Table 3: Hypothetical Kinetic Data from a UV-Vis Monitored Reaction

| Reactant | Initial Concentration (M) | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |

| Ethyl vinyl ether | 0.1 | 1.5 x 10⁻³ | 1.00 |

| 6-Methylheptyl vinyl ether | 0.1 | 1.0 x 10⁻³ | 0.67 |

Determination of Complexation Constants: UV-Vis spectroscopy can also be used to study the formation of complexes, such as charge-transfer complexes between electron-rich vinyl ethers and electron-acceptor molecules. The formation of such a complex often results in a new, broad absorption band at a longer wavelength than the absorbances of the individual components. By monitoring the change in absorbance of this new band as the concentration of one component is varied (a process known as titration), the equilibrium constant (or complexation constant, K) for the complex formation can be determined.

Chromatographic and Separation Techniques in Vinyl Ether Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is an ideal method for analyzing volatile compounds like 6-methylheptyl vinyl ether.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. phytojournal.com An inert carrier gas (mobile phase) sweeps the vaporized sample through a long, thin column containing the stationary phase. nih.gov Compounds in the mixture separate based on their boiling points and interactions with the stationary phase, eluting from the column at different times (retention times).

As each separated component elutes, it enters the mass spectrometer, where it is ionized, typically by electron impact. This process breaks the molecule into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For 6-methylheptyl vinyl ether (molar mass: 156.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern is characteristic of ethers, often involving alpha-cleavage (breaking the C-O bond) and cleavage beta to the oxygen atom, which leads to the formation of a stable oxonium ion. whitman.edumiamioh.edu This technique is invaluable for confirming the purity of the synthesized monomer and for identifying byproducts or degradation products in a reaction mixture. jmchemsci.com

Table 4: Expected Major Fragments in the Mass Spectrum of 6-Methylheptyl Vinyl Ether

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | Loss of propyl radical •C₃H₇ |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage and rearrangement |

| 57 | [C₄H₉]⁺ | Isobutyl cation from alkyl chain |

| 43 | [C₃H₇]⁺ / [CH₃CO]⁺ | Propyl cation / Acylium ion from vinyl group rearrangement |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of a polymer. wikipedia.orgslideshare.net GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. lcms.cz

The GPC system consists of a pump, an injector, a series of columns packed with porous gel beads, and a detector (most commonly a refractive index detector). researchgate.net A dilute solution of the polymer is injected into a continuously flowing solvent (mobile phase). As the polymer chains travel through the columns, larger molecules cannot enter the small pores of the gel and thus elute more quickly. researchgate.net Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and a later elution time.

By calibrating the system with a set of well-characterized polymer standards (e.g., polystyrene) of known molecular weights, a calibration curve of log(Molecular Weight) versus elution time can be created. lcms.cz This curve is then used to determine the molecular weight distribution of an unknown polymer sample like poly(6-methylheptyl vinyl ether).

The analysis of the resulting chromatogram provides several key parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₒ): An average that takes into account the contribution of each molecule based on its size.

Dispersity (Đ): Also known as the polydispersity index (PDI), this is the ratio of Mₒ to Mₙ (Đ = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. For a perfectly uniform (monodisperse) polymer, Đ = 1.0. Controlled polymerization methods aim for Đ values close to 1.1. nih.gov

Table 5: Sample GPC Results for a Poly(6-methylheptyl vinyl ether) Sample

| Elution Time (min) | Mₙ ( g/mol ) | Mₒ ( g/mol ) | Dispersity (Đ) |

| 18.5 | 15,200 | 16,900 | 1.11 |

Table of Compounds

| Common Name | IUPAC Name |

| 6-Methylheptyl vinyl ether | 1-(Vinyloxy)-6-methylheptane |

| Ethyl vinyl ether | Ethoxyethene |

| Polystyrene | Poly(1-phenylethene) |

| 6-Methylheptanol | 6-Methylheptan-1-ol |

Electrochemical Techniques for Mechanistic Elucidation in Polymerization Systems

Electrochemical techniques are powerful tools for investigating the mechanisms of polymerization, particularly for systems involving redox processes, such as controlled cationic polymerization of vinyl ethers. cornell.eduresearchgate.net These methods allow researchers to probe the electron transfer steps that are fundamental to initiation, propagation, and deactivation in complex polymerization systems. cornell.edu

The mechanism for the photocontrolled cationic polymerization of vinyl ethers, for instance, has been investigated using various electrochemical and spectroscopic analytical techniques. cornell.edu Research has revealed a complex activation step that involves a one-electron oxidation of a chain-transfer agent (CTA). cornell.edu This oxidation is followed by the cleavage of the resulting radical cation, which generates the reactive cation that initiates the polymerization of the vinyl ether monomer. cornell.edu

The success of a controlled polymerization process often depends on the precise electronic properties and redox potentials of the photocatalyst in both its ground and excited states. cornell.edu Electrochemical analysis is essential for determining these potentials and fine-tuning the catalyst system to achieve a photocontrolled reaction rather than a simple photoinitiated one. cornell.edu In some systems, a reversible addition-fragmentation type degenerative chain transfer contributes to narrow dispersities and control over the polymer chain growth. cornell.edu The deactivation step can also be contingent on the oxidation of the reduced photocatalyst. cornell.edu

Furthermore, electrochemical control can be applied directly to regulate cationic polymerization. researchgate.net By applying an electrical potential, a RAFT CTA molecule can be oxidized into a radical cation, which then cleaves to create a cation that participates in the RAFT equilibrium. acs.org This approach offers an alternative to using light as an external stimulus. acs.orgnih.gov Through the reversible oxidation of a polymer chain end with an electrochemical mediator, temporal control over the growth of the polymer chain can be achieved. researchgate.net If no catalyst is employed, the direct oxidation of the chain transfer agent tends to be irreversible. researchgate.net

Table 1: Hypothetical Redox Potentials of Components in a Controlled Cationic Polymerization System This table illustrates the type of data obtained from electrochemical analysis to design and understand controlled polymerization reactions.

| Component | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Role in Polymerization |

| Photocatalyst (Ground State) | 1.2 | -0.8 | Awaits excitation |

| Photocatalyst (Excited State) | -1.5 | 0.9 | Reduces/Oxidizes CTA |

| Chain-Transfer Agent (CTA) | 0.9 | - | Oxidized to initiate polymerization |

| Propagating Chain End | - | - | Capped by dithiocarbamate (B8719985) anion |

Elemental Analysis for Copolymer Composition Confirmation

Elemental analysis is a fundamental and robust technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. In polymer science, it is a crucial method for confirming the composition of copolymers by comparing the experimentally determined elemental percentages to the theoretically calculated values based on the feed ratio of the monomers. tandfonline.comresearchgate.netsciepub.com

For copolymers involving vinyl ethers, such as a hypothetical copolymer of 6-methylheptyl vinyl ether and chlorotrifluoroethylene (B8367) (CTFE), elemental analysis can definitively establish the alternating structure. tandfonline.comrsc.org For example, studies on the copolymerization of various vinyl ethers with electron-deficient monomers have consistently used elemental analysis to prove that the resulting copolymers have an equimolar or alternating composition. tandfonline.com

The process involves synthesizing a series of copolymers with varying monomer feed ratios. Each resulting polymer is then purified and subjected to elemental analysis. researchgate.net The experimental weight percentages of elements (e.g., C, H, Cl, F) are then compared against the calculated theoretical percentages for the proposed copolymer composition. A close agreement between the experimental and theoretical values confirms the incorporation of both monomers into the polymer chain at the expected ratio. sciepub.comsciepub.com

Table 2: Elemental Analysis Data for a Hypothetical Copolymer of 6-Methylheptyl Vinyl Ether (MHVE) and Chlorotrifluoroethylene (CTFE) This table presents representative data comparing theoretical and experimental elemental compositions to confirm the copolymer structure.

| Monomer Feed Ratio (MHVE:CTFE) | Copolymer Sample | Element | Theoretical % | Experimental % |

| 50:50 | Poly(MHVE-alt-CTFE) | C | 48.83 | 48.75 |

| H | 6.42 | 6.51 | ||

| Cl | 13.00 | 12.91 | ||

| F | 20.91 | 21.05 | ||

| O | 10.84 | Not Determined | ||

| 70:30 | Poly(MHVE-co-CTFE) | C | 56.45 | 56.38 |

| H | 8.01 | 8.10 | ||

| Cl | 8.23 | 8.15 | ||

| F | 13.25 | 13.33 | ||

| O | 14.06 | Not Determined |

Applications of 6 Methylheptyl Vinyl Ether in Advanced Materials and Specialized Organic Synthesis

Polymer and Copolymer Development from 6-Methylheptyl Vinyl Ether

The vinyl group of 6-methylheptyl vinyl ether is susceptible to polymerization, most commonly through cationic polymerization mechanisms. nih.govwikipedia.org This process allows for the creation of polymers where the properties are heavily influenced by the long, branched alkyl side chain.

Controlled polymerization techniques are essential for synthesizing poly(vinyl ether)s with specific, desirable characteristics. semanticscholar.org Cationic polymerization, often initiated by Lewis acids or protonic acids, allows for the production of poly(6-methylheptyl vinyl ether) with tailored molecular weights and distributions. nih.govwikipedia.org The structure of the 6-methylheptyl side chain plays a crucial role in determining the final properties of the polymer.

The bulky, non-polar alkyl group contributes to:

Low Glass Transition Temperature (Tg): The flexible side chain increases the free volume within the polymer, resulting in a low Tg. This makes the polymer soft and tacky at room temperature, a key characteristic for applications in pressure-sensitive adhesives.

Hydrophobicity: The long alkyl chain imparts significant water-repelling properties, making the polymer suitable for use in protective coatings and varnishes that require resistance to moisture.

Solubility: The polymer is typically soluble in non-polar organic solvents, which is advantageous for processing and application in solvent-based formulations. nasa.gov

By carefully selecting catalysts and controlling reaction conditions (temperature, solvent), the polymerization process can be fine-tuned to achieve specific molecular weights and tacticities (the stereochemical arrangement of the side chains). nsf.govnih.gov This control is critical for optimizing performance characteristics like adhesive tack, peel strength, and the durability of coatings. mdpi.com For instance, higher molecular weight polymers generally exhibit greater cohesive strength, which is vital for robust adhesives.

| Property | Influence of 6-Methylheptyl Group | Application Relevance |

| Adhesion | The bulky side chain enhances surface wetting and provides van der Waals interactions. | Crucial for formulating pressure-sensitive adhesives and sealants. mdpi.com |

| Flexibility | The branched alkyl structure acts as an internal plasticizer, preventing the polymer backbone from becoming rigid. | Important for coatings on flexible substrates and for elastomers. |

| Water Resistance | The hydrophobic nature of the C8 alkyl chain repels water. | Essential for protective coatings, varnishes, and marine applications. |

| Solubility | Soluble in non-polar solvents like hexane (B92381) and toluene. nasa.gov | Facilitates easy application and formulation of coatings and adhesives. |

To introduce specific functionalities and further enhance material properties, 6-methylheptyl vinyl ether is often copolymerized with other vinyl monomers. nih.govresearchgate.net Copolymerization allows for the creation of materials that combine the desirable attributes of the 6-methylheptyl vinyl ether (e.g., hydrophobicity, flexibility) with other chemical or physical properties.

For example, copolymerizing 6-methylheptyl vinyl ether with monomers containing functional groups such as hydroxyls (e.g., 2-hydroxyethyl vinyl ether) or halogens (e.g., 2-chloroethyl vinyl ether) can yield functional copolymers. mdpi.comrsc.org These incorporated functional groups can serve as reactive sites for subsequent cross-linking, grafting, or other post-polymerization modifications, enabling the development of specialized materials like:

Reactive Adhesives: Where functional groups can form covalent bonds with the substrate for enhanced adhesion.

Surface-Modifying Agents: Where the polymer can be grafted onto a surface to alter its properties, for instance, to make it more hydrophobic.

Degradable Polymers: By copolymerizing with monomers like cyclic ketene (B1206846) acetals, ester linkages can be introduced into the polymer backbone, rendering the material degradable under specific conditions. nih.govrsc.org

The ratio of the comonomers can be adjusted to precisely tune the properties of the final copolymer, balancing characteristics like hydrophobicity, reactivity, and mechanical strength. researchgate.net

Role as a Key Intermediate in Complex Organic Synthesis

Beyond polymer science, 6-methylheptyl vinyl ether serves as a valuable building block and intermediate in multi-step organic synthesis. Its reactivity is centered around the electron-rich carbon-carbon double bond and the ether linkage.

One of the key applications of vinyl ethers in organic synthesis is as a protecting group for hydroxyl functionalities. The vinyl ether reacts with an alcohol under mild acidic conditions to form an acetal, which is stable under basic and nucleophilic conditions but can be easily cleaved with dilute aqueous acid to regenerate the alcohol.

This strategy is particularly useful in the synthesis of complex molecules like anthracyclines, a class of potent anti-cancer agents. nih.govineosopen.org During the synthesis of anthracycline derivatives, specific hydroxyl groups on the molecule must be protected to prevent them from reacting in subsequent steps. koreascience.kr 6-Methylheptyl vinyl ether can be used for this purpose, where its bulky side chain can offer steric advantages and influence the solubility of the intermediate compounds, potentially simplifying purification processes.

The vinyl group in 6-methylheptyl vinyl ether is an active site for various chemical transformations, making it a versatile building block for constructing more complex molecules. wikipedia.org The electron-rich double bond can participate in several types of reactions:

Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions to form six-membered ring systems, although the steric bulk of the 6-methylheptyl group can reduce the reaction rate compared to smaller vinyl ethers.

Transetherification: In the presence of transition metal catalysts, such as those based on palladium or iridium, the vinyl group can be transferred from the 6-methylheptyl alcohol moiety to another alcohol, providing a route to synthesize other novel vinyl ethers. academie-sciences.frorgsyn.org

Hydrolysis: Under acidic conditions, the vinyl ether can be hydrolyzed to produce acetaldehyde (B116499) and 6-methylheptanol, a reaction that is fundamental to its use as a protecting group.

These reactions allow chemists to incorporate the 6-methylheptyloxy moiety into a larger molecular framework or to use the vinyl ether as a precursor for other functional groups.

Emerging Applications in Chemical Research

Research into vinyl ethers continues to expand their utility. For 6-methylheptyl vinyl ether and related long-chain alkyl vinyl ethers, emerging applications are focused on creating "smart" or functional materials. Recent advancements in controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being applied to vinyl ethers. nih.govsemanticscholar.org These methods offer even greater control over polymer architecture, enabling the synthesis of well-defined block copolymers.

By combining a block of poly(6-methylheptyl vinyl ether) with a hydrophilic polymer block, amphiphilic block copolymers can be created. These materials can self-assemble in aqueous solutions to form micelles or other nanostructures, which are being investigated for applications in drug delivery and nanotechnology. Furthermore, the development of new catalyst systems that can polymerize vinyl ethers with high stereoregularity is opening the door to creating semi-crystalline poly(vinyl ether)s with enhanced mechanical and thermal properties, potentially expanding their use as engineering thermoplastics. nsf.govmorressier.com

Future Directions and Research Challenges for 6 Methylheptyl Vinyl Ether

Development of Highly Selective and Environmentally Benign Catalytic Systems

A primary challenge in the synthesis and polymerization of vinyl ethers lies in the development of efficient and environmentally friendly catalytic systems. Traditional methods often rely on catalysts that are toxic or require harsh reaction conditions. x-mol.com The future in this area will focus on catalysts that offer high selectivity, minimizing waste and energy consumption.

Key research objectives include:

Solid Acid and Base Catalysts: Investigating solid catalysts, such as mixed metal oxides (e.g., CaO–MgO) or zeolites, presents a promising avenue for greener synthesis. rsc.org These catalysts can offer advantages like reusability, reduced corrosion, and simplified product purification compared to homogeneous systems. Research will aim to tailor the acidic or basic properties of these materials to achieve high conversion and selectivity specifically for the synthesis of long-chain vinyl ethers like 6-methylheptyl vinyl ether. rsc.org

Transition Metal Organometallics: While some transition metals are associated with toxicity, modern catalysis research is developing systems based on more abundant and less hazardous metals. For instance, palladium and iridium complexes have been used for transfer vinylation reactions. orgsyn.orgrsc.org The challenge is to design ligands that can control the stereochemistry of polymerization, leading to materials with highly regular structures and predictable properties. nsf.gov Catalyst-controlled stereoselective cationic polymerization, for example, can produce isotactic poly(vinyl ether)s, transforming them from amorphous materials into semicrystalline thermoplastics. nsf.gov

Enzyme Catalysis: Biocatalysis, using enzymes like lipases, offers a highly selective and mild route for synthesizing functionalized vinyl ethers. nih.gov This approach avoids the acid-labile nature of the vinyl ether group, which is a significant hurdle in conventional acid-catalyzed esterification. nih.gov Future work could explore enzyme-catalyzed pathways to create novel 6-methylheptyl vinyl ether derivatives from functionalized carboxylic acids.

| Catalyst Type | Potential Advantages | Research Challenges |

| Solid Base Catalysts (e.g., CaO–MgO) | Reusability, high selectivity, atmospheric pressure operation. rsc.org | Optimizing catalyst composition for long-chain vinyl ethers, catalyst stability. |

| Chiral Counterion Catalysts | High stereocontrol (isotacticity), access to semicrystalline polymers. nsf.gov | Catalyst cost and complexity, sensitivity to impurities. |

| Enzyme Catalysis (e.g., Lipase) | High selectivity, mild reaction conditions, solvent-free options. nih.gov | Enzyme stability, substrate scope, reaction rates. |

Integration with Bio-Derived Feedstocks and Sustainable Chemical Processes

The shift towards a circular economy necessitates the integration of renewable feedstocks into chemical production. The synthesis of 6-methylheptyl vinyl ether and its derivatives from biomass is a critical area for future research.

From Bio-alcohols: The branched eight-carbon structure of the 6-methylheptyl group is analogous to isooctanol, which can be produced from biomass through fermentation and subsequent chemical conversion. Developing efficient vinylation processes for such bio-derived alcohols is a key goal. This includes optimizing existing methods like the Reppe vinylation to use bio-acetylene or developing novel transfer vinylation techniques that are compatible with bio-derived feedstocks. x-mol.comresearchgate.net

Novel Bio-based Vinyl Ether Monomers: Research is expanding to create entirely new vinyl ether monomers from renewable resources like glycerol (B35011), carbohydrates, and vegetable oils. rsc.orgnih.govrsc.org For instance, glycerol can be converted into cyclic vinyl ethers for copolymerization, and carbohydrates can be vinylated using green procedures involving calcium carbide. rsc.orgnih.gov While not directly producing 6-methylheptyl vinyl ether, these methodologies provide a blueprint for converting other complex bio-derived molecules into functional monomers that could be copolymerized with 6-methylheptyl vinyl ether to create materials with high bio-based content. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry provides powerful tools to accelerate the discovery and optimization of chemical processes. For 6-methylheptyl vinyl ether, advanced modeling can offer insights that are difficult to obtain through experimentation alone.